

Executive Summary: The "Privileged Scaffold" Status

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Compound of Interest

Compound Name: 5-Fluoro-2-methylindoline

CAS No.: 825-70-7

Cat. No.: B1609926

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5-Fluoro-2-methylindoline (CAS: 825-70-7) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike its aromatic counterpart (5-fluoro-2-methylindole), the indoline core offers a distinct three-dimensional vector (puckered ring system) and enhanced nitrogen nucleophilicity, making it an ideal building block for diversity-oriented synthesis.

Its efficacy is not defined by a single therapeutic indication but by its pharmacophore performance:

- **Metabolic Blockade:** The C5-fluorine atom blocks the primary site of Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life of derived drugs compared to non-fluorinated analogs.
- **Chiral Control:** The C2-methyl group introduces a chiral center, allowing for the fine-tuning of receptor selectivity (particularly 5-HT and kinase targets) via stereoselective synthesis.

Comparative Analysis: Performance vs. Alternatives

The following analysis compares **5-Fluoro-2-methylindoline** against its two closest structural analogs: the oxidized indole form and the non-methylated indoline.

Table 1: Physicochemical & Functional Comparison

Feature	5-Fluoro-2-methylindoline	5-Fluoroindole	5-Fluoroindoline
Core Geometry	3D (Puckered): Mimics proline/peptide turns; better solubility.	Planar (Flat): Intercalation potential; lower solubility.	3D (Puckered): Flexible, but lacks steric constraint.
N-Nucleophilicity	High: nitrogen is highly reactive for derivatization (alkylation/acylation).	Low: Nitrogen lone pair is part of aromatic system; requires strong bases.	High: Similar reactivity, but lacks C2 steric control.
Metabolic Stability	High: 5-F blocks oxidation; 2-Me sterically hinders N-dealkylation.	Moderate: 5-F blocks oxidation, but C2/C3 are prone to oxidation (oxindole formation).	Moderate: 5-F blocks oxidation, but N-dealkylation is faster without C2-Me.
Receptor Selectivity	High: C2-Methyl restricts conformation, locking the "active" rotamer.	Low: Planar structure binds promiscuously to flat hydrophobic pockets.	Moderate: Flexible ring allows "induced fit," potentially reducing selectivity.

Mechanism of Action: The "Fluorine-Methyl" Synergy

- The Fluorine Effect: Replacing Hydrogen with Fluorine at C5 exerts a strong electron-withdrawing effect (), lowering the of the amine slightly but drastically reducing metabolic clearance. The C-F bond (approx. 116 kcal/mol) is virtually metabolically inert.
- The Methyl Effect: The C2-methyl group acts as a "conformational anchor." In 5-HT receptor agonists, this methyl group often clashes with steric residues in off-target receptors (like 5-HT), thereby improving the safety profile (reducing hallucinogenic potential).

Experimental Protocols

Protocol A: Reductive Synthesis from 5-Fluoro-2-methylindole

- Objective: Efficient conversion of the aromatic indole to the indoline scaffold.
- Scale: Gram-scale (10 mmol).
- Self-Validation: The disappearance of the C2=C3 double bond signal in ¹H NMR serves as the reaction endpoint.

Reagents:

- 5-Fluoro-2-methylindole (1.0 eq)[1]
- Sodium Cyanoborohydride (NaBH
CN) (3.0 eq)
- Glacial Acetic Acid (Solvent)

Step-by-Step Workflow:

- Dissolution: Dissolve 5-Fluoro-2-methylindole (1.49 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask under atmosphere. Cool to 10°C.
- Reduction: Add NaBH
CN (1.88 g, 30 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction; maintain temperature <15°C.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.
 - Checkpoint: TLC (20% EtOAc/Hexane). The fluorescent indole spot should disappear; a lower

non-fluorescent spot (indoline) appears.

- Quench: Pour the reaction mixture into ice-cold water (100 mL). Basify to pH >10 using 50% NaOH solution (dropwise, with cooling).
- Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with Brine (50 mL).
- Purification: Dry over anhydrous Na

SO

, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO

, 0-10% MeOH in DCM).

Protocol B: Enantioselective Synthesis (Palladium-Catalyzed)

- Objective: Synthesis of chiral (S)- or (R)-**5-Fluoro-2-methylindoline**.
- Reference: Adapted from Chem. Commun., 2014, 50, 13521 (C-H Activation route).

Step-by-Step Workflow:

- Substrate: Start with N-(2-bromo-4-fluorophenyl)-N-isopropylacetamide.

- Catalyst System: Pd(OAc)

(5 mol%) + Chiral Ligand (e.g., (R)-Binap or equivalent diphosphine).

- Conditions: Heat in Toluene at 110°C with Cs

CO

(base) for 12 hours.

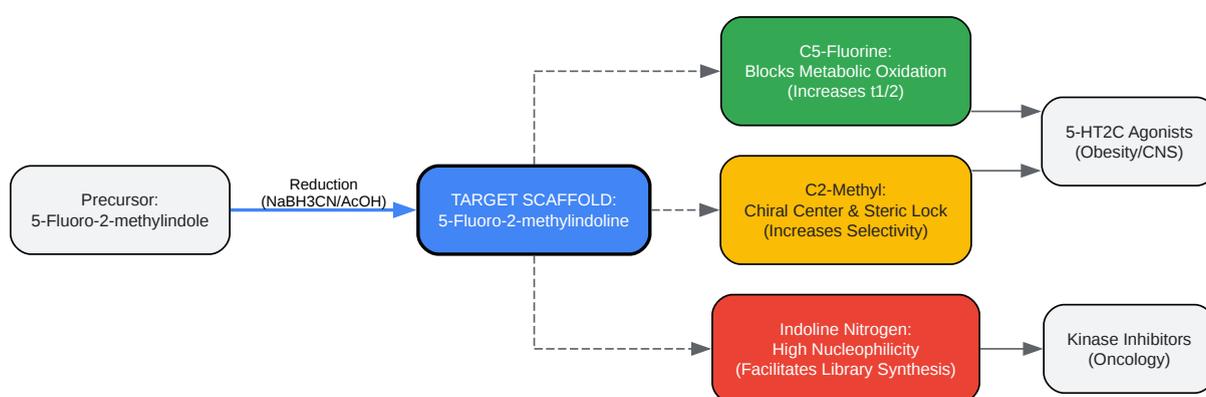
- Mechanism: The Pd catalyst performs an intramolecular C(sp

)-H activation on the isopropyl methyl group, forming the C2-N bond and establishing the chiral center.

- Hydrolysis: The resulting amide is hydrolyzed (HCl/MeOH) to yield the free indoline.

Visualizing the Efficacy Logic

The following diagram illustrates the synthetic pathways and the Structure-Activity Relationship (SAR) logic that defines the efficacy of this scaffold.



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Figure 1: Synthesis workflow and Pharmacophore Activity Relationship (SAR) mapping of **5-Fluoro-2-methylindoline**.

References

- Synthesis & Reduction Protocols
- Enantioselective Methodology
 - Royal Society of Chemistry. "Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp³)-H activation." Chem. Commun. Available at: [\[Link\]](#)
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- Metabolic Stability Data
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Sources

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- 2. [Targeting the 5-HT_{2C} Receptor in Biological Context and the Current State of 5-HT_{2C} Receptor Ligand Development - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 3. [Identification of natural products as novel ligands for the human 5-HT_{2C} receptor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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